molecular formula C12H13BrN2O B1415882 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole CAS No. 2003499-08-7

1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole

Cat. No. B1415882
CAS RN: 2003499-08-7
M. Wt: 281.15 g/mol
InChI Key: DURGWWJSZDTHSJ-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole (1-BMP) is an organic compound that is gaining attention in the scientific community due to its potential applications in a variety of fields. 1-BMP is a heterocyclic compound containing a five-membered ring with an oxygen atom and a bromine atom. It is a versatile compound with a range of potential uses, including as a reagent in organic synthesis, as a pharmaceutical or biological agent, or as a catalyst in various chemical reactions.

Scientific Research Applications

Synthesis and Functionalization

  • Sequential Functionalization of Pyrazole 1-Oxides : Research by Paulson et al. (2002) discusses the preparation of 3,5-diarylated and 3,4,5-triarylated pyrazole 1-oxides through regioselective deprotonation and bromine-magnesium exchange, followed by cross-coupling. This process is relevant for synthesizing derivatives of 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole (Paulson, Eskildsen, Vedsø, & Begtrup, 2002).

Structural Elucidation and Antibacterial Activity

  • Pyrazole Schiff Bases and Supramolecular Architecture : Feng et al. (2018) synthesized and characterized pyrazole Schiff bases, investigating their intermolecular interactions and antibacterial potential. This study is significant for understanding the structural and biological properties of pyrazole compounds (Feng, Guo, Sun, & Zhao, 2018).

Versatile Precursors in Synthesis

Photodynamic Therapy Application

  • Zinc Phthalocyanine Derivatives : Pişkin et al. (2020) synthesized zinc phthalocyanine derivatives, highlighting their potential in photodynamic therapy for cancer treatment. This research is crucial for developing new therapeutic agents utilizing pyrazole structures (Pişkin, Canpolat, & Öztürk, 2020).

Crystal Structure Analysis

  • Crystal Structure and DFT Study : Yang et al. (2021) conducted a detailed study on the crystal structure of a bromobenzyl-pyrazole compound, utilizing DFT calculations to understand its molecular structure. This research aids in the comprehension of the structural properties of similar compounds (Yang, Huang, Chen, Chen, Gao, Chai, & Zhao, 2021).

properties

IUPAC Name

1-[(5-bromo-2-methylphenyl)methyl]-4-methoxypyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c1-9-3-4-11(13)5-10(9)7-15-8-12(16-2)6-14-15/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURGWWJSZDTHSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)CN2C=C(C=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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